molecular formula C21H14ClNO5 B3609260 4-benzoylbenzyl 2-chloro-4-nitrobenzoate

4-benzoylbenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3609260
M. Wt: 395.8 g/mol
InChI Key: ZPSHZIIKMCVWRA-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a benzyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-benzoylbenzyl alcohol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoylbenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 2-chloro-4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzoyl and nitro groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-19-12-17(23(26)27)10-11-18(19)21(25)28-13-14-6-8-16(9-7-14)20(24)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHZIIKMCVWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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